Cbz-beta-HoLys(Boc)-OH
Description
Distinctive Features and Research Relevance of β-Amino Acids
Beta-amino acids (β-AAs) are a specific class of unnatural amino acids where the amino group is attached to the beta-carbon instead of the alpha-carbon. numberanalytics.comnumberanalytics.com This seemingly subtle structural shift has profound implications for the molecule's chemical and biological properties. numberanalytics.com The additional carbon atom in the backbone of β-AAs imparts increased flexibility and alters their conformational preferences compared to α-amino acids. numberanalytics.com
This unique structure makes β-amino acids and their derivatives valuable in several areas of research. They are significant in both biological and synthetic chemistry. univie.ac.at In medicinal chemistry, β-amino acids are used to design and synthesize novel drugs. numberanalytics.com Their incorporation into peptides can enhance stability against enzymatic degradation and improve pharmacokinetic profiles. numberanalytics.comresearchgate.nethilarispublisher.com Peptides composed of β-amino acids, known as β-peptides, can form stable secondary structures. researchgate.nethilarispublisher.com Research has also explored the potential therapeutic applications of β-amino acid derivatives in areas such as antimicrobial and cancer therapies. numberanalytics.com
Contextualizing Cbz-beta-HoLys(Boc)-OH within the Unnatural Amino Acid Framework
This compound is a chemically modified, non-proteinogenic amino acid that falls under the category of β-amino acids. Its structure features a β-homolysine core. The "Ho" in HoLys indicates it is a homolog of lysine (B10760008), meaning it has an extended carbon chain. The amino groups are protected by two common protecting groups in peptide synthesis: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. These protecting groups are crucial for directing chemical reactions during the synthesis of peptides. pubcompare.ai
This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. sigmaaldrich.com The presence of the β-amino acid structure provides the resulting peptides with the characteristic resistance to enzymatic degradation and the potential to form unique secondary structures. The protected lysine side chain allows for further specific modifications, making it a versatile tool for creating complex peptide structures.
| Property | Description |
| Core Structure | β-Homolysine |
| Protecting Groups | Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc) |
| Classification | Unnatural β-Amino Acid |
| Primary Application | Peptide Synthesis |
Purpose and Scope of the Research Inquiry Pertaining to this compound
The primary purpose of investigating this compound is to understand its role as a sophisticated building block in the creation of novel peptides with tailored properties. Research into this compound focuses on its synthesis, chemical properties, and its application in constructing peptides with enhanced stability, specific conformations, and potential therapeutic activity. The inquiry aims to elucidate how the unique structural features of this compound—the β-amino acid backbone, the extended side chain, and the orthogonal protecting groups—can be leveraged to advance the frontiers of peptide-based drug discovery and materials science. This article will delve into the specific chemical characteristics and the research applications of this compound, providing a detailed overview of its significance in the field.
Chemical Profile of this compound
A comprehensive understanding of this compound requires a detailed examination of its chemical properties. These properties dictate its behavior in chemical reactions and its suitability for various applications in research and synthesis.
Nomenclature and Identifiers
IUPAC Name: (3S)-3-(tert-butoxycarbonylamino)-7-(benzyloxycarbonylamino)heptanoic acid molbase.comparchem.com
CAS Number: 346694-77-7 molbase.comachmem.comchemicalbook.in
Molecular Formula: C20H30N2O6 molbase.comachmem.comchemicalbook.incymitquimica.com
Molecular Weight: 394.46 g/mol molbase.comchemicalbook.incymitquimica.com
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 394.46 g/mol | molbase.comchemicalbook.incymitquimica.com |
| Molecular Formula | C20H30N2O6 | molbase.comachmem.comchemicalbook.incymitquimica.com |
| Boiling Point (Predicted) | 599.0±50.0 °C | chemicalbook.in |
| Density (Predicted) | 1.160±0.06 g/cm3 | chemicalbook.in |
| Storage Temperature | 2-8°C | achmem.comchemicalbook.in |
Synthesis and Manufacturing
The synthesis of complex unnatural amino acids like this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and the correct placement of protecting groups. While specific proprietary synthesis routes are often not fully disclosed, the general principles of organic synthesis and peptide chemistry provide a framework for understanding how such molecules are constructed.
A plausible synthetic strategy would involve starting from a suitable chiral precursor to establish the stereocenter at the β-carbon. The synthesis would then proceed through a series of reactions to build the carbon backbone and introduce the amino and carboxyl functionalities. The final steps would involve the selective protection of the amino groups with the Cbz and Boc moieties. The Mannich reaction is a classic method for synthesizing β-amino acids, although newer, more efficient methods are continually being developed to overcome its limitations. univie.ac.at
Applications in Research
The unique structural characteristics of this compound make it a valuable tool in various areas of chemical and biomedical research.
Role in Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Cbz and Boc protecting groups are orthogonal, meaning they can be removed under different chemical conditions, allowing for the selective deprotection and modification of the amino groups during peptide elongation. The Boc group is typically removed under mild acidic conditions, while the Cbz group is cleaved by hydrogenolysis. pubcompare.ai This orthogonality is essential for synthesizing complex or modified peptides.
The incorporation of this β-homo-lysine derivative into a peptide chain can induce the formation of stable, well-defined secondary structures, such as helices and turns. These β-peptides are of great interest because of their enhanced stability against enzymatic degradation compared to their α-peptide counterparts. researchgate.nethilarispublisher.com
Use in Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound is utilized in the design and synthesis of peptidomimetics and other small molecule drug candidates. sigmaaldrich.comacs.org Peptides containing this unnatural amino acid can exhibit improved pharmacological properties, including increased potency, enhanced stability, and better bioavailability. researchgate.nethilarispublisher.com The lysine-like side chain provides a site for attaching other molecules, such as fluorescent probes, cytotoxic agents, or targeting ligands, which is a key strategy in the development of antibody-drug conjugates and other targeted therapies. biosynth.com
Structure
3D Structure
Properties
Molecular Formula |
C20H30N2O6 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
InChI Key |
FILVPJFCVOSPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Integration of Cbz Beta Holys Boc Oh into Peptide and Peptidomimetic Architectures
Application in Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and controlled assembly of amino acid sequences on a solid support. bachem.com The integration of Cbz-beta-HoLys(Boc)-OH into SPPS protocols requires careful consideration of coupling reagents, resin compatibility, and potential challenges associated with the incorporation of β-amino acids.
The formation of a peptide bond between the growing peptide chain and the incoming amino acid is facilitated by a coupling reagent. The choice of this reagent is critical, especially when incorporating sterically hindered or less reactive amino acids like β-amino acids. biotage.com
Commonly used coupling reagents in SPPS can be broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), activate the carboxylic acid of the incoming amino acid to form a reactive O-acylisourea intermediate. acs.org To minimize side reactions like racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. acs.org
Onium salts , such as HBTU, HATU, and COMU, are generally more efficient and lead to faster reaction times with less racemization. acs.orgsigmaaldrich.com For instance, HATU is often recommended for sluggish coupling reactions. sigmaaldrich.com COMU has shown high coupling efficiency and is compatible with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org Propylphosphonic anhydride (B1165640) (T3P®) is another effective coupling reagent that can be used in various solvents. csic.es
The selection of the coupling reagent can be influenced by the specific amino acid sequence and the scale of the synthesis. For challenging couplings, such as those involving bulky amino acids, increasing the concentration of the amino acid and coupling reagent can improve the reaction outcome. biotage.com
Table 1: Common Coupling Reagents in SPPS
| Coupling Reagent Class | Examples | Additive (if applicable) | Key Characteristics |
| Carbodiimides | DCC, DIC | HOBt, OxymaPure | Cost-effective, but can lead to side reactions. acs.org |
| Aminium/Uronium Salts | HBTU, HATU | - | High efficiency, reduced racemization. acs.orgsigmaaldrich.com |
| Phosphonium Salts | PyBOP | - | Effective for hindered couplings. |
| Immonium Salts | COMU | - | High efficiency, good solubility, "green chemistry" compatible. acs.org |
| Phosphonic Anhydrides | T3P® | - | Mild activation, compatible with green solvents. csic.es |
Resin Types: Polystyrene-based resins, such as Wang resin and Merrifield resin, are widely used. bachem.comnih.gov For "difficult sequences" prone to aggregation, alternative resins like PEGylated resins can offer improved swelling and reaction kinetics. nih.gov
Linker Strategies: The linker should be stable throughout the synthesis but cleavable under specific conditions at the end. nih.govsemanticscholar.org
Acid-labile linkers , like the Wang linker, are common in Fmoc-SPPS and are cleaved with trifluoroacetic acid (TFA). nih.govsemanticscholar.org
Safety-catch linkers provide an additional layer of control. They are stable to both acidic and basic conditions used during synthesis and require a specific activation step before cleavage. nih.govsemanticscholar.orgmdpi.com This allows for greater flexibility in the protecting group strategy. semanticscholar.orgmdpi.com For example, a 2-hydroxyethylthio acid derivative linker is stable to both Fmoc and Boc deprotection conditions and is activated by oxidation for subsequent base-catalyzed cleavage. nih.govsemanticscholar.org
The use of preloaded resins, where the first amino acid is already attached, can save time and minimize racemization. mesalabs.com
The incorporation of β-amino acids can present several challenges in SPPS:
Slower Coupling Kinetics: The altered geometry of β-amino acids can lead to slower reaction rates compared to their α-amino acid counterparts. To overcome this, more potent coupling reagents like HATU or longer coupling times may be necessary. sigmaaldrich.com Increasing reagent concentration can also be beneficial. biotage.com
Aggregation: Peptides containing β-amino acids can be prone to aggregation, especially in "difficult sequences" with a high content of hydrophobic residues. nih.gov This can lead to incomplete reactions and low yields.
Solutions: Using resins designed to minimize aggregation, such as those with a polyethylene (B3416737) glycol (PEG) core, can be advantageous. chempep.com The incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. chempep.com The choice of solvent can also play a role; for example, using a mixture of NMP and DMSO can improve the swelling of some resins. nih.gov
Aspartimide Formation: While not directly related to β-homolysine, it's a common side reaction in SPPS involving aspartic acid that introduces a β-amino acid-like structure into the peptide chain. biotage.com This highlights the importance of carefully planning the synthesis strategy to avoid unwanted side reactions.
Solution-Phase Peptide Synthesis Strategies Utilizing this compound
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production and for certain peptide sequences. sci-hub.secam.ac.uk In SolPS, all reactants are in the same phase, and purification is typically performed after each step. researchgate.net
The use of this compound is well-suited for SolPS. The Cbz (benzyloxycarbonyl) group, used for Nα-protection, is historically significant in peptide synthesis and is compatible with various coupling methods. researchgate.netnih.gov The Boc (tert-butyloxycarbonyl) group protects the side-chain amine.
Strategies in SolPS often involve either stepwise elongation or segment condensation. researchgate.net
Stepwise Elongation: Amino acids are added one at a time.
Segment Condensation: Pre-synthesized peptide fragments are coupled together. This convergent approach can be more efficient for longer peptides. sci-hub.se
A key challenge in SolPS is the purification of the product after each coupling and deprotection step. cam.ac.uk To address this, strategies have been developed to improve the solubility of protected peptides in specific organic solvents, facilitating extraction and reducing the need for chromatography. sci-hub.se For example, the use of bulky silyl (B83357) protecting groups at the C-terminus has been shown to increase solubility in organic solvents. sci-hub.se
The choice of coupling reagent is also crucial in SolPS. Mixed anhydrides, generated in situ, are often used for rapid and efficient coupling. sci-hub.secam.ac.uk
Conformational Impact of β-Homolysine Incorporation on Peptide Structures
The introduction of β-amino acids, including β-homolysine, can have a profound impact on the three-dimensional structure of peptides. nih.govethz.ch Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides can adopt a variety of unique and stable secondary structures. beilstein-journals.orgethz.ch
The incorporation of β-amino acids can induce the formation of distinct helical and sheet-like structures. beilstein-journals.orgnih.gov
Helices: One of the most well-characterized secondary structures for β-peptides is the 14-helix . nih.govwisc.edu This structure is stabilized by 14-membered hydrogen-bonded rings and has approximately three residues per turn. nih.govbeilstein-journals.org The stability of the 14-helix can be influenced by the specific β-amino acid residues in the sequence. For example, the incorporation of conformationally constrained residues like trans-2-aminocyclohexanecarboxylic acid (ACHC) can enhance helix stability. nih.govwisc.edu β-homolysine has been used in the design of β-peptides to improve their solubility in aqueous solutions while still promoting the formation of a 14-helix. beilstein-journals.orgresearchgate.net The handedness of the helix can also be controlled by the stereochemistry of the β-amino acid building blocks. ethz.ch
β-Sheets and Turns: β-peptides can also form sheet-like structures and turns. ethz.chfrontiersin.org The specific type of secondary structure adopted depends on the substitution pattern of the β-amino acids (β² vs. β³) and the sequence. ethz.chfrontiersin.org
The ability of β-homolysine and other β-amino acids to direct the folding of peptides into predictable three-dimensional structures makes them valuable tools for the design of peptidomimetics with specific functions. nih.govbeilstein-journals.orgfrontiersin.org Circular dichroism (CD) spectroscopy is a key technique used to characterize the secondary structure of these modified peptides in solution. beilstein-journals.orgwisc.edunih.gov
Influence on Peptide Folding and Stability
The introduction of β-homolysine residues has a profound impact on the folding and stability of peptides. Unlike α-peptides, which are prone to proteolytic cleavage, β-peptides exhibit remarkable stability against enzymes. nih.govnih.gov This stability, combined with the ability to form well-defined secondary structures, makes them attractive as "foldamers"—artificial oligomers that mimic the structure of natural proteins. researchgate.net
Research has shown that β-peptides can adopt a variety of stable helical conformations, the most significant being the 14-helix, characterized by 14-membered hydrogen-bonded rings. wisc.edu The stability of these helices can be modulated by several factors, including the sequence, the use of constrained cyclic residues, and the strategic placement of charged side chains.
Studies by Gellman and co-workers have demonstrated that the position of a charged β³-homolysine residue within a peptide sequence significantly influences 14-helix stability in aqueous solutions. nih.gov This effect is attributed to interactions between the charged side chain and the helix macrodipole. A positively charged β³-homolysine residue provides a stabilizing effect when placed near the N-terminus and a destabilizing effect near the C-terminus. nih.gov Conversely, a negatively charged residue like β³-homoglutamic acid has the opposite effect. These findings highlight the potential for rational design of highly structured β-peptides by carefully positioning charged residues like β-homolysine. nih.gov
The table below, based on data from studies on model β-peptides, illustrates the position-dependent influence of β³-homolysine on the stability of a 14-helix. nih.gov
| Peptide Modification | Position of Substitution | Effect on 14-Helix Structure | Change in Helicity (%) |
| β³-homolysine | Near N-terminus (Position 3) | Stabilizing | +20% |
| β³-homolysine | Near C-terminus (Position 9) | Destabilizing | -14% |
| β³-homoglutamic acid | Near N-terminus (Position 3) | Destabilizing | -31% |
| β³-homoglutamic acid | Near C-terminus (Position 9) | Stabilizing | +11% |
Beyond helices, β-amino acids can also be used to stabilize β-sheet structures. nih.gov The increased conformational flexibility of the β-peptide backbone can be constrained through strategic design, including the use of specific turn sequences, to promote the formation of stable, twisted β-sheets in aqueous solution. nih.gov The ability to engineer both helical and sheet-like structures allows for the creation of diverse and complex molecular architectures.
Design and Synthesis of Peptidomimetics Featuring β-Homolysine Residues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govwikipedia.org β-Peptides, including those containing β-homolysine, are a prominent class of peptidomimetics due to their inherent resistance to proteolysis and their capacity to adopt protein-like secondary structures. nih.gov The synthesis of these molecules typically utilizes standard solid-phase peptide synthesis (SPPS) methodologies, where protected β-amino acid building blocks like Fmoc-β³-Lys(Mtt)-OH or the subject this compound are sequentially coupled to a resin support. mdpi.combachem.com
Mimicry of Protein-Protein Interaction Interfaces
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. frontiersin.orgnih.gov However, the large, flat, and often featureless interfaces of PPIs make them challenging targets for traditional small-molecule drugs. frontiersin.org Peptidomimetics that mimic key secondary structures at these interfaces, such as α-helices and β-sheets, represent a promising therapeutic strategy. frontiersin.orgnih.govresearchgate.net
β-Peptides containing β-homolysine are well-suited for this purpose. The lysine (B10760008) side chain, with its positive charge at physiological pH, often plays a crucial role in the "hotspot" regions of PPIs, engaging in key electrostatic interactions. By incorporating β-homolysine, designers can replicate these interactions on a stable, non-natural backbone. wisc.edunih.gov The predictable helical structures of β-peptides can serve as scaffolds to present the side chains (the "pharmacophores") in a spatially defined manner that mimics the critical residues of an α-helix from one of the native protein partners. acs.org For example, amphiphilic 14-helical β-peptides have been designed where hydrophobic residues cover one face of the helix and positively charged β³-homolysine residues are arrayed along another, mimicking the charge and hydrophobic distribution on a protein surface to disrupt a target PPI. nih.govwisc.edu
Cyclic Peptidomimetics and Conformational Constraints
Cyclization is a widely used strategy in peptide and peptidomimetic design to enhance stability, receptor affinity, and selectivity. wikipedia.org By constraining the peptide's conformation, cyclization reduces the entropic penalty of binding to a receptor and can lock the molecule into its bioactive conformation.
The incorporation of β-homolysine into cyclic peptidomimetics has been explored to modulate ring size and conformational properties. Replacing an α-amino acid with a β-homo-amino acid expands the ring size by one backbone atom, which can alter the conformational landscape and biological activity. nih.gov
A study on cyclic opioid peptide antagonists demonstrated this principle. The replacement of a lysine residue with β-homolysine in a 12-membered cyclotetrapeptide resulted in an expanded 13-membered ring. nih.gov This modification led to a notable shift in receptor binding affinity, as detailed in the table below.
| Compound | Ring Size | Modification | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |
| Cyclodal Parent | 12-membered | c[-d-Arg-Phe-Lys-Dmt-] | 1.1 ± 0.1 | 18 ± 2 | 231 ± 13 |
| Analog 7 | 13-membered | c[-d-Arg-Phe-βhLys-Dmt-] | 2.1 ± 0.2 | 205 ± 15 | 37 ± 3 |
Cbz Beta Holys Boc Oh As a Versatile Building Block in Advanced Organic Synthesis
Precursor for Complex Molecular Scaffolds and Chemical Diversity.acs.orgresearchgate.netrug.nl
The strategic placement of orthogonal protecting groups on Cbz-beta-HoLys(Boc)-OH makes it an ideal starting material for creating a wide array of intricate molecular structures. acs.org This versatility is key to generating chemical diversity, a cornerstone of modern drug discovery and materials science. rug.nl
Scaffold-Modifiable Dendrons and Polymeric Systems.acs.org
One of the most significant applications of this compound is in the synthesis of scaffold-modifiable dendrons and other polymeric systems. acs.org Dendrons are well-defined, highly branched macromolecules that have garnered significant interest for applications such as drug delivery. The ability to selectively modify both the core (scaffold) and the periphery of a dendron is a considerable challenge in synthetic chemistry. acs.org
A novel strategy to address this challenge involves the use of building blocks that allow for controlled, site-specific functionalization. acs.org By incorporating a Cbz-protected acylhydrazine group in the repeating units and a Boc-protected amino group at the periphery, researchers have successfully synthesized dendrons where the scaffold and the periphery can be modified independently. acs.org The Cbz and Boc groups can be selectively cleaved, enabling the attachment of different functional molecules to specific locations on the dendron. acs.org For instance, an antitumor drug like doxorubicin (B1662922) (DOX) can be conjugated to the dendron scaffold after Cbz deprotection, while a targeting moiety like phenylboronic acid (PBA) bound to polyethylene (B3416737) glycol (PEG) can be attached to the periphery after Boc deprotection. acs.org
| Generation | Molecular Weight (Da) |
| G3 | - |
| G4 | 14150 |
This orthogonal protection strategy facilitates the creation of highly functional and precisely structured dendritic materials with enhanced therapeutic efficacy. acs.org
Non-Peptidic Small Molecule Synthesis.nih.gov
Beyond polymeric structures, this compound and related protected amino acids are instrumental in the synthesis of non-peptidic small molecules. These small molecules are often designed to mimic the structure and function of larger biological molecules, such as peptides, but with improved pharmacokinetic properties. For example, tyrosine-based scaffolds have been used to develop non-peptidic RGD mimetics that act as inhibitors of integrin αVβ3. nih.gov The synthesis of these complex molecules often involves a series of protection and deprotection steps, where the principles of orthogonal protection are paramount. General procedures for Boc-protection and Cbz-cleavage are well-established in these synthetic routes. nih.gov
Derivatization Strategies for Functionalization.polymerfactory.com
The presence of multiple functional groups in this compound opens up a plethora of possibilities for derivatization and functionalization, allowing for the fine-tuning of its chemical and physical properties.
Side-Chain Modifications of the Lysine (B10760008) Moiety.openaccesspub.orgiris-biotech.de
The ε-amino group of the lysine side chain is a primary site for modification. openaccesspub.org To achieve selective modification of this side chain, it is crucial to employ protecting groups that are orthogonal to those on the α-amino group and the carboxylic acid. iris-biotech.de The Boc group in this compound serves this purpose, as it can be selectively removed under acidic conditions, leaving the Cbz-protected α-amino group and the carboxylic acid intact. openaccesspub.org This allows for the introduction of various functionalities onto the lysine side chain, such as reporter molecules, cross-linking agents, or other bioactive moieties. The choice of protecting group for the side chain is critical and depends on the specific reaction conditions and the desired final product. iris-biotech.de
Chemo- and Regioselective Functional Group Transformations.researchgate.netehu.es
The development of chemo- and regioselective reactions is a central theme in modern organic synthesis. researchgate.netehu.es this compound provides a platform for such transformations. The distinct reactivity of the protected amino groups and the carboxylic acid allows for selective reactions at each site. For instance, the carboxylic acid can be activated for amide bond formation while the amino groups remain protected. Conversely, selective deprotection of either the Boc or Cbz group allows for functionalization at a specific amino position. acs.org This level of control is essential for building complex molecules with precisely defined architectures and functionalities. The stability of N-Boc and N-Cbz groups under various reaction conditions has been well-documented, further highlighting their utility in regioselective transformations. researchgate.net
Applications in Conjugation Chemistry and Bioconjugation.bocsci.com
The ability to selectively introduce reactive functional groups makes this compound and its derivatives valuable tools in conjugation chemistry and bioconjugation. Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties.
Following the selective deprotection of either the Boc or Cbz group, the exposed amine can be used for conjugation to other molecules. For example, the free amine can be reacted with activated esters, isothiocyanates, or other electrophilic species to form stable covalent bonds. This is a common strategy for attaching peptides or small molecules to proteins, antibodies, or nanoparticles for applications in drug delivery, diagnostics, and bioimaging. acs.org The pH-sensitive acylhydrazone linkage, formed by reacting an acylhydrazine group (which can be introduced after Cbz deprotection) with a carbonyl group, is another example of a conjugation strategy used in drug delivery systems to ensure drug release in the acidic environment of tumors. acs.org
Click Chemistry and Bioorthogonal Reactions
This compound is an ideal starting material for molecules designed for click chemistry and other bioorthogonal reactions. Its structure contains two amine groups (the α-amino and ε-amino groups) and a carboxylic acid, which are differentially protected by Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. This orthogonal protection scheme is fundamental, as it allows for the selective deprotection and functionalization of specific sites on the molecule. beilstein-journals.org
Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org Click chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), is a prominent class of bioorthogonal reactions. wikipedia.orgnih.gov The preparation of reagents for these reactions often begins with a versatile scaffold like this compound. For instance, one of the protected amino groups can be selectively deprotected and converted into a bioorthogonal handle, such as an azide (B81097) or a strained alkyne.
A key research finding illustrates this utility in the synthesis of trifunctional cyclo-β-tripeptide templates. beilstein-journals.org In this work, β-homolysine derivatives, including Boc-β3-HLys(Cbz)-OH, were used as building blocks. beilstein-journals.org The side-chain amine of one of the β-homolysine residues was converted to an azide moiety to enable subsequent ligation via Huisgen [3 + 2]-cycloaddition, a classic click reaction. beilstein-journals.org This strategy highlights how the protected nature of the starting material allows for the introduction of a click-reactive group at a specific position, which is crucial for creating complex, functionalized molecular architectures. beilstein-journals.org
The general strategy involves a two-step process where a biomolecule is first modified with a chemical reporter (e.g., an azide-functionalized amino acid derivative) and then selectively targeted with a probe carrying the complementary functional group (e.g., an alkyne). nih.gov The stability and defined stereochemistry of the β-homolysine backbone, combined with the versatility of its protected functional groups, make this compound a valuable precursor in this synthetic paradigm.
| Feature of this compound | Relevance to Click Chemistry/Bioorthogonal Reactions | Example Application |
| Orthogonal Protection (Cbz and Boc) | Allows for selective deprotection of the α- and ε-amino groups for site-specific introduction of bioorthogonal handles. beilstein-journals.orgmdpi.com | Synthesis of cyclo-β-tripeptides where one side-chain is converted to an azide for click ligation. beilstein-journals.org |
| β-Amino Acid Backbone | Imparts unique conformational constraints and proteolytic stability to the resulting peptide or molecule. researchgate.net | Design of peptide mimics with stabilized turn structures. researchgate.net |
| Lysine Side Chain | Provides a reactive point for modification, which can be converted into functional groups like azides or alkynes. beilstein-journals.org | Alteration of the side-chain amine to an azide for Huisgen [3 + 2]-cycloaddition. beilstein-journals.org |
Development of Chemical Probes and Tags
The development of chemical probes and tags is essential for studying biological processes, such as identifying protein-protein interactions, tracking biomolecules in living cells, and identifying sites of post-translational modifications (PTMs). rsc.orgchemicalprobes.org this compound serves as an excellent foundational scaffold for synthesizing such probes due to the same features that make it useful for click chemistry: its orthogonally protected functional groups.
A chemical probe is a small molecule that interacts with a specific protein or biomolecule, often carrying a reporter tag (like a fluorophore) or an affinity handle (like biotin) for detection or purification. The synthesis of these probes requires a modular approach where the recognition element, the linker, and the reporter tag are assembled. The β-homolysine core of this compound can be incorporated into a peptide sequence that acts as the recognition element. The side-chain amine, after selective deprotection of the Boc group, provides a convenient attachment point for linkers and tags. mdpi.comrsc.org
For example, research into lysine PTMs often utilizes chemical reporters that are analogues of the modified lysine. rsc.org Scientists have developed alkynyl-functionalized bioorthogonal chemical probes to metabolically label and identify protein lysine crotonylation. rsc.org While this study used a crotonate derivative, the principle of using a modified lysine analogue as a probe is directly applicable. A derivative of this compound, where the side chain is modified to mimic a specific PTM and also contains a reporter handle (or a group that can be clicked to one), could be synthesized to probe the enzymes and binding partners associated with that PTM.
Furthermore, the introduction of a hydroxyl group adjacent to the ε-amine on a lysine side-chain has been shown to create a selective handle for downstream bioorthogonal chemistry, allowing for ligation to various payloads. chemrxiv.org This demonstrates that even subtle modifications to the lysine side chain can introduce unique reactivity for probe development. The β-amino alcohol motif provides differential reactivity compared to the native lysine residue, enabling selective functionalization. chemrxiv.org Similarly, the β-amino acid structure of this compound provides a distinct chemical environment that can be exploited for selective probe design.
| Probe Component | Role in Chemical Probe | How this compound Contributes |
| Recognition Element | Binds to the biological target of interest (e.g., an enzyme). | Can be incorporated into a peptide sequence, with the β-amino acid structure providing specific conformational properties. researchgate.net |
| Linker/Spacer | Connects the recognition element to the reporter tag. | The side-chain can be functionalized to serve as or attach to a linker. |
| Reporter Tag/Handle | Enables detection (e.g., fluorescence) or purification (e.g., biotin). | The side-chain amine, once deprotected, is a primary site for attaching tags via stable amide bond formation or other bioconjugation methods. beilstein-journals.orgrsc.org |
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (S)-3-(Carboxybenzylamino)-7-((tert-butoxycarbonyl)amino)heptanoic acid |
| Boc | tert-Butoxycarbonyl |
| Cbz or Z | Carboxybenzyl |
| Fmoc | Fluorenylmethyloxycarbonyl |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| HOBt | Hydroxybenzotriazole |
| DIEA | N,N-Diisopropylethylamine |
| TFA | Trifluoroacetic acid |
| BCN-lysine | Bicyclononyne-lysine |
| TCO-lysine | trans-Cyclooctene-lysine |
Role of Cbz Beta Holys Boc Oh in Chemical Biology and Advanced Medicinal Chemistry Research
Investigation of Structure-Activity Relationships in Bioactive Compound Design
The systematic replacement of natural amino acids with synthetic analogues like beta-homo-lysine is a cornerstone of structure-activity relationship (SAR) studies. plos.orgresearchgate.net These investigations aim to understand how specific structural changes in a molecule affect its biological function, guiding the design of compounds with improved potency, selectivity, and stability. mdpi.com The incorporation of a beta-homo-lysine residue, derived from Cbz-beta-HoLys(Boc)-OH, into a peptide sequence introduces a single-carbon extension in the backbone, which can significantly alter the peptide's interaction with its biological target. ethz.ch
A key advantage of using beta-amino acids is their ability to confer resistance to proteolytic degradation, a common limitation of natural peptide-based drug candidates. mdpi.com This enhanced stability makes them invaluable for developing more durable therapeutics. acs.org
In one notable SAR study, researchers synthesized a series of cyclic opioid peptidomimetics to explore the impact of incorporating a β³-Lysine residue. mdpi.com The parent compound, Tyr-c[D-Lys-Phe-Phe-Asp]NH₂, is a known ligand for mu (MOR) and kappa (KOR) opioid receptors. By replacing the D-Lysine with (R)-β³-Lys and (S)-β³-Lys, scientists could directly probe the effect of backbone homologation and stereochemistry on receptor binding.
The results demonstrated a profound sensitivity to this structural change. The analogue containing (R)-β³-Lys (RP-171) showed a 53-fold and 276-fold decrease in affinity for MOR and KOR, respectively, compared to the parent compound. mdpi.com More dramatically, the inversion of stereochemistry to (S)-β³-Lys (RP-172) resulted in an almost complete loss of affinity for all opioid receptors. mdpi.com These findings underscore the critical role that precise backbone geometry and side-chain orientation play in molecular recognition at the receptor binding site.
| Compound | Modification | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) |
|---|---|---|---|---|
| Parent Peptide | Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | 1.5 ± 0.2 | 5.3 ± 0.5 | 105 ± 15 |
| RP-171 | Tyr-c[(R)-β³-Lys-Phe-Phe-Asp]NH₂ | 79 ± 6 | 1465 ± 117 | >10000 |
| RP-172 | Tyr-c[(S)-β³-Lys-Phe-Phe-Asp]NH₂ | >10000 | >10000 | >10000 |
Development of Chemical Tools for Biological Pathway Elucidation
This compound is instrumental in the synthesis of sophisticated chemical tools designed to probe and elucidate complex biological pathways, such as those involved in apoptosis or cell signaling. acs.org Peptides constructed with beta-amino acids can mimic the structures of natural proteins, such as alpha-helices, but with far greater stability in biological environments. rsc.orgacs.org This allows them to function as reliable probes for studying protein-protein interactions (PPIs).
For instance, researchers have designed α,β-peptides that mimic the Bak peptide to inhibit its interaction with the anti-apoptotic protein Bcl-xL. acs.org The incorporation of beta-amino acids creates stable helical structures that can effectively compete for the binding site on Bcl-xL, thereby serving as a tool to investigate the Bcl-2 family-mediated apoptosis pathway. The lysine (B10760008) side chain, provided by the this compound building block, is often crucial for these interactions and provides a potential site for attaching fluorescent tags or other reporters for visualization studies.
In another innovative application, β-peptides containing d-β-homo-lysine have been functionalized with nucleobases to create β-peptide nucleic acids (β-PNAs). nih.gov These molecules were designed to anchor to lipid bilayers and self-assemble through nucleobase recognition. This system serves as a powerful chemical tool to study molecular recognition events at the cell membrane surface and to engineer artificial protein-like scaffolds that can influence membrane composition and structure. nih.gov The inclusion of d-β-homo-lysine was specifically intended to increase the hydrophilicity of one helical face to prevent the peptide from fully inserting into the membrane as a transmembrane helix. nih.gov
Facilitating Ligand Design for Specific Molecular Targets
The unique structural properties of beta-amino acids make them highly valuable components in the rational design of ligands for specific and often challenging molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in epigenetic regulation. plos.orgacs.orgacs.org The ability of beta-peptides to form stable, predictable secondary structures allows for the precise positioning of side chains to match the binding pockets of target proteins. ethz.chacs.org
The design of ligands for GPCRs is a prominent area where beta-amino acids have been successfully applied. acs.org For example, β-peptidic compounds have been designed to act as agonists or antagonists for the somatostatin (B550006) hsst receptors, demonstrating that these synthetic backbones can effectively mimic the binding epitopes of natural peptide ligands. acs.org
The development of covalent inhibitors targeting specific lysine residues on proteins is another advanced strategy in ligand design. nih.govresearchgate.net While this compound is used for building non-covalent peptidomimetics, its structure highlights the importance of the lysine side chain in molecular interactions. The design of covalent agents often involves placing a reactive warhead on a scaffold that directs it to a specific lysine residue at a protein-protein interface. nih.gov The knowledge gained from building peptides with beta-homo-lysine can inform the design of scaffolds for such targeted covalent inhibitors, aiming to create highly potent and selective therapeutic agents.
The process of ligand design often involves breaking down a known large binder into smaller fragments to identify key interaction points, which are then used as starting points for designing new, more drug-like molecules. diva-portal.org Building blocks like this compound provide chemists with a non-natural component that can introduce favorable properties, such as conformational rigidity and proteolytic resistance, into these newly designed ligands.
Impact on Conformational Restraint and Molecular Recognition in Complex Biological Systems
A defining feature of peptides containing beta-amino acids is their propensity to adopt stable, well-defined secondary structures, such as the 14-helix, even in short sequences. acs.orgwisc.edu This conformational restraint is a direct result of the altered backbone structure imparted by the beta-amino acid building blocks. ethz.ch By pre-organizing the peptide into a specific shape, this restraint minimizes the entropic penalty of binding and enhances molecular recognition, which is the specific interaction between two or more molecules. ub.edu
The ability to control helical stability is a powerful tool for dissecting the relationship between conformation and biological activity. In a seminal study, researchers created a series of amphiphilic, cationic β-peptides with varying degrees of 14-helix stability to probe their antimicrobial and hemolytic activity. wisc.edu Helical stability was modulated by changing the ratio of flexible acyclic residues to rigid, conformation-promoting trans-2-aminocyclohexanecarboxylic acid (ACHC) residues.
Circular dichroism spectroscopy confirmed a wide range of helical propensity across the series. wisc.edu Interestingly, the study found that this variation in helical stability did not significantly alter antibiotic activity against several bacterial strains. However, among the most active peptides, hemolytic activity (toxicity to red blood cells) did show a slight increase with greater helical propensity. wisc.edu This work demonstrates how β-peptides serve as unique tools to uncouple conformational stability from other molecular properties, allowing for a more nuanced understanding of what drives biological function and selectivity. wisc.edu Such insights are crucial for designing effective antimicrobial agents with minimal toxicity.
The precise geometry afforded by these constrained structures is critical for interacting with complex biological systems, from receptor binding pockets to the surfaces of lipid membranes. mdpi.comnih.gov The defined spatial arrangement of side chains on a rigid β-peptide scaffold allows for high-fidelity mimicry of the binding epitopes of natural proteins, leading to potent and selective interactions. acs.orgacs.org
Analytical Characterization Methodologies for Synthetic Validation of Cbz Beta Holys Boc Oh and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Cbz-beta-HoLys(Boc)-OH, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. Due to the presence of the carbamate (B1207046) protecting groups (Cbz and Boc), the molecule may exist as a mixture of rotamers, which can lead to the broadening of some signals in the NMR spectra at room temperature. acs.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyloxycarbonyl (Cbz) group, the benzylic methylene (B1212753) protons, the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, and the various methylene and methine protons of the beta-homolysine backbone. chemicalbook.comd-nb.inforesearchgate.net The chemical shifts provide insight into the electronic environment of each proton.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. acs.org Key resonances would include those from the carbonyl carbons of the two carbamate groups and the carboxylic acid, the aromatic carbons of the Cbz group, the quaternary and methyl carbons of the Boc group, and the aliphatic carbons of the amino acid chain. d-nb.info
Interactive Table 1: Predicted NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Boc-(CH₃)₃ | ~1.4 | ~28.5 |
| Boc-C(CH₃)₃ | - | ~79.5 |
| Lysine (B10760008) Backbone CH₂ | ~1.3-1.9 | ~23-39 |
| -CH₂-COOH | ~2.4-2.6 | ~40-43 |
| CH₂-NHBoc | ~3.1 | ~40.0 |
| CH-NHCbz | ~3.9-4.2 | ~50-55 |
| Cbz-CH₂ | ~5.1 | ~67.0 |
| Cbz-Aromatic CH | ~7.3-7.4 | ~128-136 |
| NH Protons | Broad, variable | - |
| COOH Proton | Broad, variable | - |
| C=O (Boc) | - | ~156.0 |
| C=O (Cbz) | - | ~156.5 |
| C=O (Acid) | - | ~174-176 |
Infrared (IR) Spectroscopy IR spectroscopy is used to verify the presence of the principal functional groups within the molecule. core.ac.uk The spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.netehu.es
Interactive Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Carbamate) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2980 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=O (Carbamates) | Stretching | ~1680-1700 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound, which for this compound (C₂₀H₃₀N₂O₆) is 394.45 g/mol . achmem.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can unambiguously confirm the elemental composition. acs.org Electrospray ionization (ESI) is a common technique used for such molecules, typically yielding protonated molecular ions [M+H]⁺ or other adducts like [M+Na]⁺. acs.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of this compound after synthesis and the quantitative assessment of its purity. core.ac.uk
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of protected amino acids. ruifuchemical.comruifuchemical.com The compound is passed through a hydrophobic stationary phase (typically C18 silica) and eluted with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, often containing an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at a wavelength where the Cbz group absorbs strongly (e.g., 254 nm).
Interactive Table 3: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity Specification | Typically ≥98% |
Column Chromatography For the preparative isolation of the compound after synthesis, flash column chromatography on silica (B1680970) gel is frequently employed. acs.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used to separate the desired product from unreacted starting materials and by-products.
Determination of Stereochemical Purity (e.g., Optical Rotation, Chiral High-Performance Liquid Chromatography)
Since this compound contains a stereocenter, verifying its stereochemical integrity is critical.
Optical Rotation Measurement of the specific optical rotation ([α]D) provides a macroscopic confirmation of the compound's chirality and is a key quality control parameter. bachem.com The value is compared to a reference standard or literature values for structurally related compounds to confirm that the desired enantiomer has been synthesized. While the specific value for this compound is not widely published, data from similar N-protected lysine derivatives illustrate the application of this technique. matrix-innovation.comsigmaaldrich.com
Interactive Table 4: Example Optical Rotation Values for Related Lysine Derivatives
| Compound | Specific Rotation [α]D | Conditions | Reference |
|---|---|---|---|
| Fmoc-L-Lys(Boc)-OH | -11° ± 2° | c=1, DMF | matrix-innovation.com |
| H-L-Lys(Boc)-OH | +18° | c=1, Acetic Acid | sigmaaldrich.com |
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC is the most definitive method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. chromatographyonline.com For Boc-protected amino acids, cyclodextrin-based CSPs are often effective. chromatographyonline.comresearchgate.net The mobile phase can be a normal-phase system (e.g., hexane/isopropanol) or a polar organic mode system. chromatographyonline.comresearchgate.net The result is a chromatogram with two distinct, baseline-separated peaks if both enantiomers are present, allowing for precise quantification of their ratio.
Interactive Table 5: Representative Chiral HPLC Method
| Parameter | Condition |
|---|---|
| Column | Cyclodextrin-based CSP (e.g., Astec® CYCLOBOND® I 2000) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of enantiomers |
Table of Mentioned Compounds
| Abbreviated Name | Full Chemical Name |
| This compound | (3S)-3-(benzyloxycarbonylamino)-7-(tert-butoxycarbonylamino)heptanoic acid |
| Fmoc-L-Lys(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine |
| H-L-Lys(Boc)-OH | Nε-(tert-butoxycarbonyl)-L-lysine |
| Boc-Lys(Z)-OH | Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine |
| Boc-Lys-OH | Nα-(tert-butoxycarbonyl)-L-lysine |
| TFA | Trifluoroacetic acid |
Future Research Directions and Emerging Trends for Cbz Beta Holys Boc Oh
Expansion of Synthetic Methodologies for β-Homolysine Isomers
The synthesis of β-amino acids, including β-homolysine, presents unique challenges in controlling stereochemistry at both the α and β positions. nih.gov Current synthetic routes to Cbz-beta-HoLys(Boc)-OH and its isomers often involve multi-step processes. Future research will likely focus on the development of more efficient, scalable, and stereoselective synthetic methodologies.
Key areas for expansion include:
Asymmetric Catalysis: The development of novel catalytic asymmetric methods will be crucial for accessing all four possible diastereoisomers of β-homolysine with high enantiomeric and diastereomeric purity. chiroblock.com This would provide researchers with a complete set of stereochemically defined building blocks to probe the structure-activity relationships of β-homolysine-containing peptides.
Chemoenzymatic Synthesis: The use of enzymes, such as transaminases or dehydrogenases, in combination with chemical synthesis could offer highly selective and environmentally friendly routes to chiral β-amino acids. nih.gov Engineering enzymes with specificity for β-homolysine precursors could streamline the synthesis of optically pure isomers.
Novel Protecting Group Strategies: While the Cbz and Boc protecting groups are standard in peptide synthesis, the development of alternative orthogonal protecting group schemes for the α-amino and side-chain amino groups of β-homolysine could offer greater flexibility in complex peptide and peptidomimetic synthesis. peptide.com
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Advantages | Challenges |
| Asymmetric Catalysis | High stereoselectivity, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate specificity can be limiting. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited to the stereochemistry of the starting material. |
| Diastereoselective Synthesis | Can produce specific diastereomers. | Often requires stoichiometric chiral auxiliaries. |
Novel Applications in Material Science and Supramolecular Chemistry
The unique structural properties of β-peptides, such as their propensity to form stable secondary structures like helices and sheets, make them attractive candidates for the development of novel biomaterials and supramolecular assemblies. nih.govacs.org this compound, as a precursor to β-homolysine, can play a significant role in this field.
Emerging applications include:
Self-Assembling Nanomaterials: Peptides containing β-homolysine can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.gov The lysine-like side chain of β-homolysine provides a site for functionalization, allowing for the creation of materials with tailored properties for applications in tissue engineering, drug delivery, and biosensing. The supramolecular chemistry of β-sheets, a common motif in self-assembling peptides, is a rich area for exploration. nih.govnih.gov
Biocompatible Hydrogels: The proteolytic resistance of β-peptides makes them ideal for the development of stable hydrogels for cell culture and regenerative medicine. nih.gov By incorporating β-homolysine, the mechanical properties and bioactivity of these hydrogels can be modulated.
Functional Surfaces: β-peptides can be grafted onto surfaces to create biocompatible and functional coatings. The primary amine side chain of β-homolysine can be used to attach bioactive molecules, such as growth factors or targeting ligands, to these surfaces.
Computational Chemistry and Molecular Modeling Studies of β-Homolysine Containing Systems
Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the conformational preferences and interactions of peptides and proteins. nih.govdigitellinc.com These methods can provide valuable insights into the structural consequences of incorporating β-homolysine into peptide backbones.
Future computational research directions include:
Conformational Analysis: MD simulations can be used to explore the conformational landscape of peptides containing β-homolysine, predicting their preferred secondary structures (e.g., helices, sheets, or turns) in different environments. nih.govbonvinlab.org This information is crucial for the rational design of β-peptides with specific folded architectures.
Peptide-Protein Interactions: Docking and MD simulations can be employed to model the binding of β-homolysine-containing peptides to protein targets. nih.gov This can aid in the design of potent and selective inhibitors of protein-protein interactions, a key area in drug discovery.
Development of Force Fields: Accurate force fields are essential for reliable computational studies. Further refinement of force field parameters for β-amino acids will improve the predictive power of molecular modeling studies on β-homolysine-containing systems.
| Computational Technique | Application for β-Homolysine Systems | Expected Insights |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of β-homolysine peptides in solution or in complex with other molecules. | Understanding conformational stability, folding pathways, and intermolecular interactions. |
| Molecular Docking | Predicting the binding mode and affinity of β-homolysine peptides to target proteins. | Guiding the design of potent bioactive peptides. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Informing force field development and understanding chemical reactivity. |
| Free Energy Calculations | Estimating the binding free energies of β-homolysine peptides to their targets. | Ranking and prioritizing peptide candidates for experimental validation. |
Integration with High-Throughput Synthesis and Screening Platforms
The discovery of novel bioactive peptides often relies on the synthesis and screening of large combinatorial libraries. mdpi.com Integrating the synthesis of β-homolysine-containing peptides with high-throughput platforms will accelerate the identification of new lead compounds.
Emerging trends in this area include:
Automated Solid-Phase Peptide Synthesis: The use of automated synthesizers will enable the rapid and parallel synthesis of libraries of peptides incorporating this compound and its isomers. nih.gov
One-Bead-One-Compound (OBOC) Libraries: The OBOC library method is a powerful tool for the discovery of high-affinity ligands. nih.gov The development of efficient methods for incorporating β-homolysine into OBOC libraries will facilitate the screening of vast numbers of diverse peptide structures.
High-Throughput Screening (HTS) Assays: The development of robust and sensitive HTS assays is crucial for rapidly evaluating the biological activity of large peptide libraries. creative-peptides.com These assays can be designed to identify peptides that modulate the function of specific enzymes, receptors, or protein-protein interactions.
The integration of these technologies will create a powerful pipeline for the discovery and optimization of β-homolysine-based therapeutics and research tools.
Q & A
Q. What steps ensure reproducibility of this compound-based experiments across laboratories?
- Methodological Answer :
- Protocol Standardization : Detail molar ratios, solvent grades, and equipment calibration in supplemental materials.
- Metadata Reporting : Include batch-specific COAs, storage conditions, and environmental controls (e.g., humidity logs).
- Collaborative Validation : Share samples with independent labs for cross-testing using agreed-upon HPLC/MS methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
